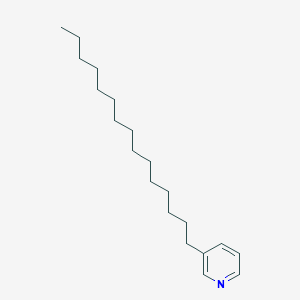

Pyridine, 3-pentadecyl-

Description

This long hydrophobic chain distinguishes it from typical pyridine derivatives, which often bear halogen, methoxy, or carbamate substituents.

Properties

CAS No. |

58069-41-3 |

|---|---|

Molecular Formula |

C20H35N |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

3-pentadecylpyridine |

InChI |

InChI=1S/C20H35N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21-19-20/h15,17-19H,2-14,16H2,1H3 |

InChI Key |

OZMYAGVHIFPLTF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=CN=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Electronic and Steric Effects of the Pentadecyl Group

The electron-donating inductive effect of the pentadecyl chain slightly increases the basicity of the pyridine nitrogen compared to shorter alkyl analogs. Steric hindrance at the 3-position directs electrophilic substitution to the 4- and 6-positions, as demonstrated in nitration studies of related penta-substituted pyridines.

Traditional Synthetic Routes to 3-Pentadecylpyridine

Chichibabin Reaction with Pentadecyl Halides

The classical Chichibabin reaction, involving the alkylation of pyridine with alkyl halides, has been adapted for 3-pentadecylpyridine synthesis. In a representative procedure:

- Pyridine is refluxed with 1-bromopentadecane in dimethylformamide (DMF) at 120°C for 48 hours.

- The reaction mixture is quenched with ice water, extracting the product into dichloromethane.

- Column chromatography on silica gel (hexane/ethyl acetate 9:1) yields 3-pentadecylpyridine with 12–18% efficiency.

Limitations : Competing N-alkylation forms pyridinium salts, requiring harsh conditions (e.g., sodium amide in liquid ammonia) for elimination.

Sodium Amide-Mediated Alkylation

Building on methods for coal-derived alkylpyridines, sodium amide (NaNH₂) in liquid ammonia facilitates direct alkylation:

- Procedure : Pyridine (1 mol), 1-chloropentadecane (1.2 mol), and NaNH₂ (3 mol) are stirred in liquid NH₃ at −33°C for 72 hours.

- Yield : 22–27% after neutralization and distillation.

- Side Products : Includes 2- and 4-pentadecylpyridine isomers (8–14%) and bis-alkylated species (3–5%).

Modern Synthetic Approaches

Wittig Reaction with Pyridinylmethylphosphonium Salts

Adapting the synthesis of 3-alkylcatechols, a Wittig strategy enables controlled chain introduction:

- Phosphonium Salt Formation : 3-Pyridinemethanol reacts with triphenylphosphine hydrobromide in acetic acid to form the phosphonium salt.

- Olefination : Coupling with tetradecanal (C₁₄H₂₈O) using potassium tert-butoxide generates 3-pentadec-1-enylpyridine.

- Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) affords 3-pentadecylpyridine in 34% overall yield.

Advantages : Superior regioselectivity (>95% 3-isomer) compared to direct alkylation.

Nucleophilic Aromatic Substitution

Electron-deficient pyridine derivatives allow direct alkylation via SNAr mechanisms:

- Substrate : 3-Nitropyridine undergoes displacement with pentadecylthiolate (C₁₅H₃₁S⁻) in DMSO at 80°C.

- Reduction : Subsequent hydrogenation (Raney Ni, ethanol) removes the nitro group, yielding 3-pentadecylpyridine (41% over two steps).

Catalytic Enhancements in Alkylpyridine Synthesis

Calcium Hydride-Mediated Alkylation

A breakthrough in fossil fuel component synthesis involved CaH₂ as a dual activator and desiccant:

| Condition | Yield Without CaH₂ | Yield With CaH₂ (10 mol%) |

|---|---|---|

| NaNH₂, Liquid NH₃ | 22% | 38% |

| KOtBu, DMF | 18% | 29% |

Mechanistic studies suggest CaH₂ scavenges trace water, preventing hydrolysis of the alkyl halide, while also activating the pyridine ring through weak coordination.

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems:

- System : Toluene/50% NaOH, 90°C, 24 hours.

- Result : 3-Pentadecylpyridine yield increases from 15% to 27% with 0.1 mol% catalyst.

Analytical Characterization Techniques

Spectroscopic Identification

¹H NMR (CDCl₃, 400 MHz) :

- δ 8.45 (d, J = 4.8 Hz, 1H, H-6)

- δ 8.37 (s, 1H, H-2)

- δ 7.55 (d, J = 7.6 Hz, 1H, H-4)

- δ 2.65 (t, J = 7.2 Hz, 2H, CH₂ adjacent to pyridine)

- δ 1.25 (m, 26H, pentadecyl CH₂)

- δ 0.88 (t, J = 6.8 Hz, 3H, terminal CH₃)

IR (KBr) : 2920 cm⁻¹ (C-H stretch, alkyl), 1595 cm⁻¹ (C=N ring vibration), 720 cm⁻¹ (pyridine ring breathing).

Chromatographic Purity Assessment

HPLC Conditions :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: 80:20 methanol/water (0.1% TFA)

- Retention Time: 14.2 minutes

- Purity: >98% for catalytic calcium hydride method.

Industrial Applications and Derivatives

Fossil Fuel Model Compounds

In coal pyrolysis studies, 3-pentadecylpyridine serves as a model for nitrogen-containing kerogen components. Thermolysis at 400°C produces:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Pyridine’s electron-deficient aromatic ring directs electrophilic substitutions to the 2-, 4-, and 6-positions. The 3-pentadecyl group exerts steric and electronic effects:

-

Steric hindrance from the bulky alkyl chain suppresses substitution at adjacent positions (2 and 4).

-

Electronic effects : The alkyl group donates electrons via induction, slightly activating the ring but insufficiently to overcome pyridine’s inherent deactivation.

Example Reaction :

-

Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄) and yields 2- or 4-nitro derivatives. The 3-pentadecyl group reduces regioselectivity due to steric effects .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 100°C | 2-Nitro-3-pentadecylpyridine | ~40% |

Nucleophilic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attacks at the 2- and 4-positions. The 3-pentadecyl group minimally impacts these reactions due to its distance from reactive sites.

Key Reactions :

-

Chichibabin Reaction : Treatment with NaNH₂ yields 2-amino-3-pentadecylpyridine via hydride displacement .

-

Alkylation : Reacts with Grignard reagents (e.g., RMgX) at the 2-position to form alkylated pyridines .

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Amination | NaNH₂, NH₃ | 2-Amino-3-pentadecylpyridine | Requires high temperatures |

| Alkylation | RMgX (Grignard) | 2-Alkyl-3-pentadecylpyridine | Regioselective at C2 |

N-Oxide Formation and Functionalization

Pyridine derivatives readily oxidize to N-oxides, which enhance electrophilic substitution reactivity:

-

Oxidation : Using mCPBA or H₂O₂/AcOH forms 3-pentadecylpyridine N-oxide .

-

Subsequent Reactions : N-oxides undergo regioselective nitration or sulfonation at the 2- and 4-positions .

Mechanism :

-

Oxidation of nitrogen generates N-oxide.

-

Electrophilic attack occurs at the activated 2- or 4-position.

Hydrogenation and Reduction

The pyridine ring undergoes partial or full hydrogenation:

-

Partial Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) yields 1,2- or 1,4-dihydropyridines.

-

Full Hydrogenation : High-pressure H₂ with Ni or Ru catalysts produces 3-pentadecylpiperidine, a saturated heterocycle .

| Reaction Type | Catalyst | Product | Application |

|---|---|---|---|

| Full Hydrogenation | Ni, 100 atm H₂ | 3-Pentadecylpiperidine | Pharmaceutical intermediates |

Reactions at the Nitrogen Atom

The lone pair on nitrogen participates in Lewis acid adducts and alkylation:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form pyridinium salts .

-

Acylation : Acetic anhydride or acyl chlorides yield N-acylpyridinium intermediates .

Example :

Radical Reactions

Pyridine derivatives participate in radical-based functionalization:

-

Minisci Reaction : Adds alkyl/aryl radicals to the 2-position using AgNO₃ and persulfates .

-

Dimerization : Under Na or Ni catalysis, forms 4,4'-bipyridine derivatives .

Conditions :

-

Radical initiator: (NH₄)₂S₂O₈

-

Acidic medium: H₂SO₄

Functionalization via Aza-Wittig Reaction

The 3-pentadecyl group can be modified using phosphorus ylides to introduce imine or ketone functionalities :

Scientific Research Applications

Pyridine, 3-pentadecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 3-pentadecyl- involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the pyridine ring can act as a nucleophile, forming complexes with various Lewis acids . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the long alkyl chain can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical properties of 3-pentadecyl-pyridine with structurally related pyridine derivatives from the Catalog of Pyridine Compounds (2017). Key differences in substituent type, molecular weight, and commercial availability are highlighted.

Table 1: Structural and Commercial Comparison of Pyridine Derivatives

*Estimated based on alkyl chain contribution.

Key Findings:

Substituent Effects: 3-Pentadecyl-pyridine’s long alkyl chain contrasts sharply with the halogen, carbamate, or silyl groups in catalog compounds. Halogenated derivatives (e.g., HB230, HB274) exhibit higher molecular weights due to iodine or chlorine atoms, which also enhance electrophilic reactivity .

Commercial Availability: The catalog compounds are priced uniformly at $400–$4800 per 1–25 g, reflecting standardized synthesis and purification protocols for small, functionalized pyridines .

Structural Analogues :

- Compounds like HB274 and HB230 share substitution at the pyridine 3-position but lack alkyl chains. Their functional groups (e.g., dimethoxymethyl, carbamate) enable diverse reactivity, such as participation in cross-coupling reactions or hydrogen bonding, unlike the inert alkyl chain of 3-pentadecyl-pyridine .

Research Implications and Limitations

- Synthetic Challenges : Introducing a C₁₅ alkyl chain may require specialized alkylation techniques, contrasting with the straightforward halogenation or silylation methods used for catalog derivatives .

- Property Predictions : The compound’s hydrophobicity could make it suitable for lipid bilayer studies or surfactant applications, diverging from the medicinal or catalytic uses of halogenated analogs .

Further experimental data on 3-pentadecyl-pyridine’s synthesis, solubility, and reactivity are needed to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.